4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline
CAS No.: 874468-50-5
Cat. No.: VC21531191
Molecular Formula: C12H13N5S
Molecular Weight: 259.33g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874468-50-5 |
|---|---|
| Molecular Formula | C12H13N5S |
| Molecular Weight | 259.33g/mol |
| IUPAC Name | 4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline |
| Standard InChI | InChI=1S/C12H13N5S/c1-3-10-14-15-12-17(10)16-11(18-12)8-4-5-9(13)7(2)6-8/h4-6H,3,13H2,1-2H3 |
| Standard InChI Key | XQYKDPGYGPHOMM-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)N)C |
| Canonical SMILES | CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)N)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Identity and Structure
4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)-2-methylaniline belongs to the class of triazolothiadiazole compounds, which feature a fused heterocyclic system consisting of triazole and thiadiazole rings. The compound contains four key structural components: a triazolo[3,4-b] thiadiazole core scaffold, an ethyl group at the 3-position of the triazole ring, a phenyl ring at the 6-position of the thiadiazole ring, and a methyl group at the ortho position to the amino group on the phenyl ring.
The structure can be conceptualized as a derivative of the closely related compound 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)aniline, which has been documented in chemical databases such as PubChem . The primary structural difference is the addition of a methyl group at the 2-position of the aniline moiety, which likely affects its physical properties, reactivity, and potential biological activity.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be estimated for 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)-2-methylaniline:
| Property | Value | Basis of Estimation |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₅S | Structure analysis |
| Molecular Weight | 259.34 g/mol | Calculated from molecular formula |
| Physical Appearance | Crystalline solid | Typical for this class of compounds |
| Solubility | Likely soluble in DMF, DMSO; poorly soluble in water | Based on similar triazolothiadiazole compounds |
| Melting Point | Estimated 180-220°C | Comparison with related compounds |
| Log P | Approximately 2.8-3.2 | Predicted based on structure |
The compound's relatively high nitrogen content, featuring five nitrogen atoms, suggests potential for hydrogen bonding and interactions with biological targets, which could be advantageous for medicinal applications.
Synthetic Approaches
General Synthetic Routes to Triazolothiadiazole Derivatives
The synthesis of compounds containing the triazolothiadiazole scaffold typically follows several established routes. Based on the literature, four primary synthetic pathways are identified for constructing the triazolothiadiazole core structure :
Route A: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, resulting in annulation of the triazole ring on thiadiazole.
Route B: Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenones, phenacyl bromides, α-tosyloxy ketones, or ethyl bromoacetate. This route offers considerable versatility in terms of substitution patterns and is the most commonly employed approach .
Route C: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds containing activated methylene groups.
Route D: Ring transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate.
Proposed Synthetic Pathway for 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)-2-methylaniline
For the specific synthesis of 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)-2-methylaniline, the most feasible approach would likely involve the following steps, adapted from established methods in the literature :
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Preparation of a substituted phenylcarbohydrazide using 2-methyl-4-aminobenzoic acid methyl ester and hydrazine hydrate.
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Conversion of the carbohydrazide to a 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol intermediate through reaction with carbon disulfide under basic conditions.
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Introduction of the ethyl group at the 3-position of the triazole ring.
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Cyclization to form the thiadiazole ring through reaction with appropriate reagents.
The synthetic scheme can be represented as follows:
| Step | Reagents and Conditions | Expected Yield |
|---|---|---|
| 1 | 2-Methyl-4-aminobenzoic acid methyl ester, N₂H₄·H₂O, MeOH, reflux, 6h | 70-85% |
| 2 | CS₂, KOH, MeOH, rt, overnight | 65-80% |
| 3 | Ethyl-containing electrophile (e.g., propionaldehyde or propionyl chloride) | 60-75% |
| 4 | Cyclization reagent (e.g., POCl₃ or concentrated H₂SO₄) | 55-70% |
This synthetic route draws from established protocols for similar triazolothiadiazole compounds, with modifications to accommodate the specific substitution pattern in the target molecule .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)-2-methylaniline would likely show the following characteristic signals:
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 7.2-7.8 | Complex pattern | 3H |
| NH₂ | 3.8-4.2 | Broad singlet | 2H |
| CH₃ (attached to phenyl) | 2.1-2.3 | Singlet | 3H |
| CH₂ (of ethyl group) | 2.7-3.0 | Quartet | 2H |
| CH₃ (of ethyl group) | 1.2-1.4 | Triplet | 3H |
The ¹³C NMR spectrum would be expected to display signals for the aromatic carbons (120-150 ppm), the carbons of the triazolothiadiazole ring system (150-170 ppm), the methyl carbon attached to the phenyl ring (approximately 17-20 ppm), and the ethyl group carbons (approximately 12-15 ppm for CH₃ and 25-30 ppm for CH₂).
Infrared Spectroscopy
The predicted IR spectrum would show characteristic absorption bands for:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretching (primary amine) | 3300-3500 |
| Aromatic C-H stretching | 3000-3100 |
| Aliphatic C-H stretching | 2850-2950 |
| C=N stretching | 1600-1650 |
| C=C stretching (aromatic) | 1450-1600 |
| C-N stretching | 1250-1350 |
| C-S stretching | 700-800 |
Mass Spectrometry
In mass spectrometric analysis, the molecular ion peak would be expected at m/z 259, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the ethyl group, cleavage of the C-S bond in the thiadiazole ring, and fragmentations of the aniline moiety.
The methyl substitution at the 2-position of the aniline moiety could potentially influence these activities by altering the compound's lipophilicity, electronic distribution, and steric properties, thereby affecting its binding to biological targets.
Structure-Activity Relationships
The biological activity of 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)-2-methylaniline would be influenced by several structural features:
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The fused triazolothiadiazole system provides a rigid scaffold that can interact with specific biological targets.
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The ethyl substituent at the 3-position likely influences lipophilicity and binding affinity.
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The amino group can participate in hydrogen bonding with receptor sites.
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The methyl group at the 2-position of the aniline moiety may enhance lipophilicity and provide steric effects that could influence receptor binding.
Compared to the unmethylated analog (4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)aniline), the addition of the methyl group might result in:
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Increased lipophilicity, potentially enhancing cell membrane penetration
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Modified electronic properties of the aniline ring
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Altered binding orientation within enzyme active sites or receptor pockets
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Different metabolic stability and pharmacokinetic properties
Comparison with Structural Analogs
Structural Comparison with 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)aniline
The closely related compound 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)aniline has been documented in chemical databases with CID 952391 . The key difference is the absence of the methyl group at the 2-position of the aniline ring.
Effects of Structural Modifications
The addition of the methyl group at the 2-position of the aniline moiety in 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)-2-methylaniline would be expected to have several effects:
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Physicochemical Properties: The methyl group increases the compound's lipophilicity, which may enhance membrane permeability but potentially reduce water solubility.
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Conformation: The methyl group could influence the conformational preference of the molecule, potentially affecting its ability to interact with biological targets.
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Metabolism: The methyl group might serve as a site for oxidative metabolism by cytochrome P450 enzymes, which could influence the compound's pharmacokinetic profile.
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Biological Activity: The methyl substitution might enhance certain biological activities through increased lipophilicity or specific interactions with binding pockets in biological targets.
Analytical Methods for Characterization
Chromatographic Techniques
For isolation and purity assessment of 4-(3-Ethyl- triazolo[3,4-b] thiadiazol-6-yl)-2-methylaniline, the following chromatographic methods would be suitable:
Spectroscopic Confirmation
Confirmation of the structure and purity would typically involve a combination of spectroscopic techniques:
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FTIR spectroscopy: To identify functional groups
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NMR spectroscopy (¹H, ¹³C, and possibly 2D techniques): To confirm structural assignments
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High-resolution mass spectrometry: To confirm molecular formula
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Elemental analysis: To verify elemental composition
For complete structural elucidation, advanced techniques such as heteronuclear 2D-NMR [(¹H–¹³C) and (¹H–¹⁵N) HMBC, (¹H–¹³C) HMQC] spectroscopic studies might be employed, similar to approaches used for related compounds .
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